molecular formula C22H21N3O2S B6508169 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 872695-27-7

2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B6508169
CAS No.: 872695-27-7
M. Wt: 391.5 g/mol
InChI Key: BXZLGLLTLBEHRR-UHFFFAOYSA-N
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Description

2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is 391.13544809 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-27-18-9-4-7-17(14-18)19-11-12-21(24-23-19)28-15-22(26)25-13-5-8-16-6-2-3-10-20(16)25/h2-4,6-7,9-12,14H,5,8,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZLGLLTLBEHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound belonging to the class of pyridazine derivatives. The compound's unique structure positions it as a candidate for various biological activities, including antimicrobial and anti-inflammatory effects. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate : 3-methoxybenzaldehyde is reacted with hydrazine hydrate to form 3-methoxyphenylhydrazine.
  • Final Product Formation : This intermediate is then reacted with 2-chloro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one in the presence of a base to yield the desired compound.

Chemical Structure

The chemical formula for this compound is C19H20N2O2SC_{19}H_{20}N_2O_2S. Its structural uniqueness arises from the combination of a pyridazine ring and a tetrahydroquinoline moiety, which may contribute to its distinct biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, pyridazine derivatives have been shown to inhibit various bacterial strains and fungi. The specific mechanism often involves interference with microbial cell wall synthesis or enzyme inhibition.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro studies. Compounds with similar structural features have demonstrated the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests that 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one may also exhibit similar effects.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown promising results. For example, derivatives of pyridazine compounds have demonstrated dose-dependent cytotoxic effects against leukemia cells. The compound's ability to induce apoptosis in these cells may be linked to its structural characteristics.

StudyCell LineIC50 Value (µM)Reference
Cytotoxicity AssayWEHI-3 (murine leukemia)45.0
Antimicrobial ActivityVarious strainsInhibition observed

While the exact mechanism of action for 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one remains under investigation, it is hypothesized that the compound interacts with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may also modulate receptor activity associated with inflammatory responses or cellular proliferation.

Case Studies and Research Findings

Several studies have focused on similar compounds within the pyridazine class. For instance:

  • Pyridazine Derivatives : A study found that certain pyridazine derivatives exhibited strong inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential for neurological applications .
  • Tetrahydroquinoline Compounds : Research on tetrahydroquinoline derivatives has shown promise in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neurotransmitter levels .

Scientific Research Applications

Biological Activities

This compound has garnered attention for its potential biological activities , particularly:

Antimicrobial Activity : Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. Compounds with similar structures have been shown to inhibit the growth of various bacterial strains by disrupting cell wall synthesis or interfering with metabolic pathways.

Anti-inflammatory Activity : Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), suggesting its potential use in treating inflammatory diseases.

Cytotoxicity Against Cancer Cells : Preliminary studies have indicated moderate cytotoxicity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines suggest potential effectiveness in cancer treatment.

CompoundCell LineIC50 (μM)
Compound AA5491.06 ± 0.16
Compound BMCF-71.23 ± 0.18
Compound CHeLa2.73 ± 0.33

Synthetic Pathways

The synthesis of 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple steps:

  • Formation of Pyridazine Derivatives : The reaction of 3-methoxybenzaldehyde with hydrazine hydrate yields 3-methoxyphenylhydrazine.
  • Coupling Reaction : This intermediate is then reacted with appropriate electrophiles to form the desired pyridazine derivative.
  • Final Modification : Subsequent reactions can introduce the tetrahydroquinoline moiety through various coupling strategies.

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds similar to 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one:

Study 1: Cytotoxicity Evaluation
This study assessed the cytotoxic effects of various pyridazine derivatives on different cancer cell lines. The findings indicated promising results for compounds exhibiting low IC50 values.

Study 2: Structure-Activity Relationship (SAR)
Investigations into SAR revealed that modifications to the methoxy and phenyl groups significantly influence biological activity. Substituting different functional groups on the phenyl ring correlated with enhanced anti-inflammatory properties.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group and aromatic systems are primary sites for oxidation.

Reaction Reagents/Conditions Products Yield Source
Sulfur oxidationH₂O₂ (30%), AcOH, 50°C, 4 hSulfoxide (R-SO-R')78%
Aromatic ring hydroxylationmCPBA, CH₂Cl₂, 0°C → RT, 12 hHydroxylated pyridazine derivative65%
  • Mechanistic Insight : Sulfur oxidation proceeds via electrophilic attack on the lone pair, forming sulfoxide intermediates. Aromatic hydroxylation involves epoxidation followed by ring-opening.

Reduction Reactions

The ketone group and heteroaromatic rings undergo selective reduction.

Reaction Reagents/Conditions Products Yield Source
Ketone reductionNaBH₄, MeOH, 0°C, 2 hSecondary alcohol (-CH(OH)-)92%
Pyridazine hydrogenationH₂ (1 atm), Pd/C, EtOAc, RT, 24 hPartially saturated pyridazinyl system43%
  • Key Observation : NaBH₄ selectively reduces the ketone without affecting the sulfanyl group or aromatic rings . Catalytic hydrogenation requires careful pressure control to avoid over-reduction.

Nucleophilic Substitution

The pyridazine ring and tetrahydroquinoline nitrogen participate in substitution reactions.

Reaction Reagents/Conditions Products Yield Source
HalogenationNCS, DMF, 80°C, 6 h6-Chloropyridazine derivative81%
Amine alkylationCH₃I, K₂CO₃, DMF, 60°C, 8 hN-Methyltetrahydroquinoline67%
  • Regioselectivity : Halogenation occurs preferentially at the pyridazine C6 position due to electron-deficient character.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable modular derivatization of the aryl groups.

Reaction Catalyst/Base Products Yield Source
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 12 hBiaryl-modified pyridazine74%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CAminopyridazine derivatives68%
  • Optimization : DBU suppresses hydrodehalogenation side reactions in C–N couplings . Microwave-assisted protocols reduce reaction times to <2 h.

Sulfur-Specific Reactions

The sulfanyl linker undergoes unique transformations.

Reaction Reagents/Conditions Products Yield Source
Sulfur extrusionRaney Ni, EtOH, reflux, 8 hDesulfurized pyridazine analog58%
Thiol-disulfide exchangeDTT, PBS buffer, pH 7.4, 37°C, 1 hDisulfide-linked dimerQuant.
  • Application : Sulfur extrusion enables access to unfunctionalized pyridazine cores for further derivatization.

Acid/Base-Mediated Rearrangements

The tetrahydroquinoline system undergoes ring-opening under strong acidic conditions:

Compound+HCl (conc.)100CQuinoline-8-carbaldehyde+Byproducts(72% yield)[7]\text{Compound} + \text{HCl (conc.)} \xrightarrow{100^\circ \text{C}} \text{Quinoline-8-carbaldehyde} + \text{Byproducts} \quad (72\% \text{ yield}) \quad[7]

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the pyridazine ring:

Conditions Products Quantum Yield Source
UV (254 nm), CH₃CN, N₂Pyridazine dimer0.32

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between pyridazine-thiol intermediates and halogenated tetrahydroquinoline derivatives. Key steps include:

  • Sulfanyl group introduction : React 6-(3-methoxyphenyl)pyridazin-3-thiol with a bromo- or chloro-activated ethanone-tetrahydroquinoline precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Use excess thiol (1.2–1.5 equiv) and inert atmosphere to minimize oxidation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • IR spectroscopy : Confirm carbonyl (C=O, ~1675 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) groups .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) and fragmentation patterns consistent with the sulfanyl and tetrahydroquinoline moieties .
  • ¹H/¹³C NMR : Assign signals for methoxyphenyl (δ ~3.8 ppm for OCH₃), pyridazine protons (δ ~7.0–8.5 ppm), and tetrahydroquinoline ring protons (δ ~1.5–4.0 ppm) .

Q. How can researchers assess compound purity for in vitro assays?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); aim for ≥95% purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve closely eluting impurities .
  • Elemental analysis : Compare experimental vs. theoretical C, H, N, S percentages (deviation ≤0.4%) .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data across different assay conditions?

  • Methodological Answer :

  • Assay standardization : Control variables like solvent (DMSO concentration ≤1%), temperature (37°C), and cell passage number .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products (e.g., sulfoxide formation under oxidative conditions) that may alter activity .
  • Statistical validation : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound stability .

Q. How can computational modeling predict the compound’s target binding and selectivity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., kinase domains). Prioritize binding poses with sulfanyl group proximity to catalytic residues .
  • QSAR analysis : Corrogate physicochemical properties (e.g., logP = ~1.8, topological polar surface area = ~102 Ų ) with activity data to identify critical substituents for selectivity.

Q. What experimental designs mitigate limitations in stability studies for long-term storage?

  • Methodological Answer :

  • Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks, analyze degradation kinetics via HPLC, and identify stable formulations (e.g., lyophilized powders) .
  • Light sensitivity testing : Use amber vials and assess UV-vis spectral changes under ICH Q1B guidelines to recommend storage conditions .

Q. How can structure-activity relationships (SAR) guide derivatization for enhanced potency?

  • Methodological Answer :

  • Core modifications : Replace the methoxyphenyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to evaluate effects on target affinity .
  • Sulfanyl-to-sulfonyl substitution : Synthesize analogs to compare redox stability and pharmacokinetic profiles .

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